REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[C:11]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:10][C:9]([C:19]([CH3:21])=[O:20])=[C:8]([O:22]C)[CH:7]=1)(=[O:4])=[O:3].[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[OH:22][C:8]1[CH:7]=[C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])[C:11]([O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:10][C:9]=1[C:19]([CH3:21])=[O:20] |f:1.2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC(=C(C=C1OC1=CC=CC=C1)C(=O)C)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at 20°-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
in portions in 30 minutes with ice-cooling
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution in this order, and dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crystal was recrystallized from isopropyl alcohol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=C1)NS(=O)(=O)C)OC1=CC=CC=C1)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 91.9% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |